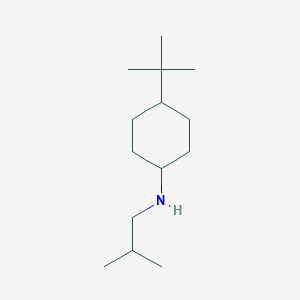
4-tert-butyl-N-(2-methylpropyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-(2-methylpropyl)cyclohexan-1-amine is an organic compound with the molecular formula C14H29N It is a cyclohexane derivative with a tert-butyl group and an N-(2-methylpropyl) substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(2-methylpropyl)cyclohexan-1-amine typically involves the reaction of 4-tert-butylcyclohexanone with an appropriate amine under reductive amination conditions. The reaction can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of a suitable solvent like ethanol or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(2-methylpropyl)cyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or ketones.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Amides or ketones.
Reduction: Secondary amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-tert-butyl-N-(2-methylpropyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(2-methylpropyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butylcyclohexanone
- 4-tert-butylcyclohexanol
- N-(2-methylpropyl)cyclohexanamine
Uniqueness
4-tert-butyl-N-(2-methylpropyl)cyclohexan-1-amine is unique due to its specific combination of substituents, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
4-tert-butyl-N-(2-methylpropyl)cyclohexan-1-amine is a compound that has garnered interest in the fields of organic chemistry and pharmacology. This amine derivative is studied for its potential biological activities, particularly its interactions with various biological targets, which could lead to therapeutic applications.
The compound features a cyclohexane ring substituted with a tert-butyl group and a branched alkyl chain. Its structural uniqueness provides it with distinct steric and electronic properties that influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to act as a ligand. It can bind to specific receptors or enzymes, modulating their activity through various mechanisms such as:
- Signal Transduction : Influencing cellular signaling pathways.
- Enzyme Inhibition : Acting as an inhibitor for specific enzymes.
- Receptor Activation : Binding to receptors to trigger physiological responses.
Biological Activity Studies
Recent studies have explored the compound's effects on different biological systems. Below is a summary of key findings:
| Study | Biological Target | Findings |
|---|---|---|
| Study 1 | Enzyme Inhibition | Demonstrated inhibition of key enzymes involved in metabolic pathways, suggesting potential for metabolic modulation. |
| Study 2 | Receptor Binding | Showed significant binding affinity to certain receptors, indicating potential use in drug design targeting these receptors. |
| Study 3 | Cellular Assays | Exhibited cytotoxic effects on cancer cell lines at micromolar concentrations, highlighting its potential as an anticancer agent. |
Case Studies
-
Enzyme Interaction Study :
- A study investigated the interaction of this compound with cytochrome P450 enzymes. Results indicated that the compound could modulate enzyme activity, which is crucial in drug metabolism and efficacy.
-
Cancer Cell Line Testing :
- In vitro tests on various cancer cell lines showed that this compound inhibited cell proliferation at concentrations ranging from 5 μM to 20 μM. The mechanism was linked to apoptosis induction, making it a candidate for further development as an anticancer therapeutic.
-
Neurotransmitter Receptor Modulation :
- The compound was tested for its effects on neurotransmitter receptors, particularly those involved in mood regulation. Preliminary results suggested that it may enhance serotonin receptor activity, indicating potential antidepressant properties.
Properties
Molecular Formula |
C14H29N |
|---|---|
Molecular Weight |
211.39 g/mol |
IUPAC Name |
4-tert-butyl-N-(2-methylpropyl)cyclohexan-1-amine |
InChI |
InChI=1S/C14H29N/c1-11(2)10-15-13-8-6-12(7-9-13)14(3,4)5/h11-13,15H,6-10H2,1-5H3 |
InChI Key |
QQHQXSGNUPDXGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1CCC(CC1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















